syn-BrP-LPA
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Overview
Description
syn-α-Bromophosphonate Lysophosphatidic Acid (syn-BrP-LPA): is a synthetic analogue of lysophosphatidic acid, a small glycerophospholipid that acts as a potent extracellular signaling molecule. This compound is known for its dual activity as a pan-lysophosphatidic acid receptor antagonist and an autotaxin inhibitor . It has shown significant potential in reducing cell migration and invasion, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of syn-α-Bromophosphonate Lysophosphatidic Acid involves the preparation of two diastereoisomeric α-bromophosphonates. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired stereochemistry . The exact synthetic route may vary depending on the desired isomer and the specific application.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of syn-α-Bromophosphonate Lysophosphatidic Acid likely involves large-scale chemical synthesis techniques. These methods would need to ensure high purity and yield, as well as compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: syn-α-Bromophosphonate Lysophosphatidic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Catalysts such as palladium on carbon and platinum are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, syn-α-Bromophosphonate Lysophosphatidic Acid is used as a tool to study lysophosphatidic acid signaling pathways. Its ability to inhibit autotaxin and antagonize lysophosphatidic acid receptors makes it valuable for understanding the biochemical mechanisms underlying these pathways .
Biology: In biological research, this compound is used to investigate cell migration and invasion. It has shown promise in reducing the migration and invasion of cancer cells, making it a potential therapeutic agent for cancer treatment .
Medicine: In medicine, syn-α-Bromophosphonate Lysophosphatidic Acid is being explored for its potential to treat various diseases, including cancer. Its dual activity as an autotaxin inhibitor and lysophosphatidic acid receptor antagonist makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound may be used in the development of new pharmaceuticals and chemical products. Its unique properties make it a valuable addition to the toolkit of chemical and pharmaceutical industries.
Mechanism of Action
syn-α-Bromophosphonate Lysophosphatidic Acid exerts its effects by inhibiting the activity of autotaxin, an enzyme responsible for the production of lysophosphatidic acid . It also acts as a pan-lysophosphatidic acid receptor antagonist, blocking the signaling pathways mediated by these receptors . This dual mechanism of action makes it effective in reducing cell migration and invasion, particularly in cancer cells .
Comparison with Similar Compounds
anti-α-Bromophosphonate Lysophosphatidic Acid: Another diastereomer of α-bromophosphonate lysophosphatidic acid, which has shown similar but distinct biological activities.
Lysophosphatidic Acid Analogues: Various analogues of lysophosphatidic acid have been developed to study its signaling pathways and potential therapeutic applications.
Uniqueness: syn-α-Bromophosphonate Lysophosphatidic Acid is unique due to its dual activity as both an autotaxin inhibitor and a lysophosphatidic acid receptor antagonist . This combination of activities makes it particularly effective in reducing cell migration and invasion, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H40BrO6P |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
[(1R,3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid |
InChI |
InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19-/m0/s1 |
InChI Key |
HLVKVWDSLLFMSX-OALUTQOASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](C[C@H](P(=O)(O)O)Br)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O |
Origin of Product |
United States |
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